molecular formula C16H16N4O3S B2744974 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872689-10-6

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No. B2744974
CAS RN: 872689-10-6
M. Wt: 344.39
InChI Key: OYGAFBHRFVJPJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyridazin-3-yl group is a six-membered ring containing two nitrogen atoms . The nitrophenyl group consists of a phenyl ring with a nitro (-NO2) substituent.

Scientific Research Applications

Transparent Aromatic Polyimides

Research by Tapaswi et al. (2015) delves into the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, using thiophenyl-substituted benzidines. These PIs show good thermomechanical stabilities and potential applications in optical materials due to their transparency and colorlessness, along with high refractive indices (1.7112–1.7339) (Tapaswi et al., 2015).

Optical Sensor Development

Bakir (2001) describes the creation of a metal complex with di-2-pyridylmethanone p-nitrophenylhydrazone (dpknph), showcasing its application as an optical sensor. The compound crystallizes in well-separated pseudo-tetrahedral and pseudo-octahedral moieties, highlighting its utility in the development of optical sensors through complex formation and non-covalent bonding interactions (Bakir, 2001).

Asymmetric Michael Addition Catalysis

Singh et al. (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This research highlights the catalytic potential of sulfur-containing compounds in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

Kimbaris and Varvounis (2000) reported on the reduction of 2- and 3-acylpyrroles leading to a new synthesis method for the Pyrrolo[1,2-b]cinnolin-10-one ring system. Their work provides insights into novel synthetic pathways for creating complex organic compounds with potential applications in material science and pharmaceuticals (Kimbaris & Varvounis, 2000).

properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16(19-8-1-2-9-19)11-24-15-7-6-14(17-18-15)12-4-3-5-13(10-12)20(22)23/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGAFBHRFVJPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329058
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872689-10-6
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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